molecular formula C14H8FNO2 B594331 5-(4-Cyanophenyl)-2-fluorobenzoic acid CAS No. 1261977-82-5

5-(4-Cyanophenyl)-2-fluorobenzoic acid

Cat. No.: B594331
CAS No.: 1261977-82-5
M. Wt: 241.221
InChI Key: HCQQUNUBYJYRTL-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-2-fluorobenzoic acid typically involves the introduction of a cyanophenyl group to a fluorobenzoic acid precursor. One common method includes the reaction of 4-cyanophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoic acid moiety can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, potentially forming different functional groups.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the cyanophenyl group.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

5-(4-Cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylacetic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.

    2-Fluorobenzoic acid: Contains the fluorobenzoic acid moiety but lacks the cyanophenyl group, leading to different chemical properties.

    5-(4-Cyanophenyl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a benzoic acid moiety, resulting in different electronic properties.

Uniqueness

5-(4-Cyanophenyl)-2-fluorobenzoic acid is unique due to the combination of the cyanophenyl and fluorobenzoic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(4-cyanophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQQUNUBYJYRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688815
Record name 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-82-5
Record name 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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